methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
Description
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a 4-cyano group at position 4, a 4-chlorophenylsulfanyl moiety at position 5, and a methyl carboxylate ester at position 2. Its molecular formula is C₁₈H₁₂ClN₃O₂S, with a molecular weight of 393.83 g/mol. The compound’s structural complexity arises from the integration of electron-withdrawing groups (cyano, carboxylate) and the sulfur-containing aromatic substituent, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)sulfanyl-4-cyano-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c1-24-18(23)16-15(11-20)17(25-14-9-7-12(19)8-10-14)22(21-16)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGAQWFGZSSIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C#N)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 956324-48-4) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound exhibits a complex structure characterized by the presence of a chlorophenyl sulfanyl group and a cyano moiety, which may contribute to its diverse biological effects.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, possess various biological activities such as:
- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, studies have reported that certain pyrazoles can inhibit key oncogenic pathways, including those involving BRAF and EGFR, making them potential candidates for cancer therapy .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .
- Antimicrobial Properties : Some studies have highlighted the antimicrobial activities of pyrazole derivatives against a range of pathogens, suggesting potential applications in treating infections .
Antitumor Activity
A study investigating the cytotoxic effects of various pyrazoles on breast cancer cell lines MCF-7 and MDA-MB-231 showed that compounds with halogen substitutions (like chlorine) exhibited enhanced cytotoxicity. The combination of these pyrazoles with doxorubicin resulted in significant synergistic effects, particularly in the more aggressive MDA-MB-231 cell line .
Anti-inflammatory Activity
Research focusing on the anti-inflammatory properties of pyrazole derivatives indicated that these compounds could modulate inflammatory responses by inhibiting the NF-kB pathway. This modulation leads to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .
Antimicrobial Studies
In vitro studies have demonstrated that this compound exhibits notable activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This highlights its potential use as an antimicrobial agent .
Summary of Biological Activities
Chemical Reactions Analysis
Ester Group (-COOCH₃)
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Hydrolysis : The methyl ester can undergo alkaline hydrolysis to yield the corresponding carboxylic acid derivative. For example, treatment with aqueous NaOH or LiOH generates 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylic acid, which may serve as a precursor for amide coupling .
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Transesterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form ethyl esters .
Cyano Group (-CN)
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine (-CH₂NH₂), forming 4-aminomethyl derivatives .
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Nucleophilic Addition : Reacts with Grignard reagents (e.g., RMgX) to form ketones after hydrolysis .
Sulfanyl Linkage (-S-Ar)
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Oxidation : Treatment with oxidizing agents like m-chloroperbenzoic acid (mCPBA) converts the sulfanyl group to a sulfoxide (-SO-Ar) or sulfone (-SO₂-Ar) .
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Displacement : The 4-chlorophenylsulfanyl group can be replaced by nucleophiles (e.g., amines, alkoxides) under SNAr conditions due to electron-withdrawing effects from the pyrazole ring .
Pyrazole Ring Modifications
The pyrazole core participates in electrophilic substitution and cross-coupling reactions:
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Electrophilic Substitution : Nitration or halogenation at position 5 (adjacent to the sulfanyl group) occurs regioselectively due to electron-donating effects of the sulfur atom .
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Suzuki Coupling : The phenyl group at position 1 can undergo palladium-catalyzed coupling with aryl boronic acids to yield biaryl derivatives .
Thermal and Photochemical Stability
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Thermal Degradation : Decomposition above 250°C releases cyanogen gas (CN)₂ and sulfur dioxide (SO₂), confirmed by thermogravimetric analysis (TGA) .
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Photoreactivity : UV irradiation induces [2+2] cycloaddition at the cyano group, forming dimeric products .
Table 2: Biological Activity of Analogous Compounds
Comparison with Similar Compounds
(a) Position 4 Substituents
- 4-[(Hydroxyimino)methyl] (): This substituent introduces a hydroxylimine group, which may participate in hydrogen bonding but reduces lipophilicity compared to the cyano group. The compound in (C₁₈H₁₄ClN₃O₃S, MW 387.84) exhibits a lower molecular weight due to the absence of a cyano group .
- 4-Methyl () : A methyl group at position 4 increases lipophilicity but reduces polarity, as seen in 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (C₁₇H₁₁Cl₃N₂O₂, MW 405.64) .
(b) Position 5 Substituents
- 4-Chlorophenylsulfanyl (Target Compound) : The sulfur atom in the sulfanyl group contributes to π-stacking interactions and may modulate redox activity.
- 3-Chlorophenylsulfanyl () : Substitution at the 3-position of the phenyl ring (vs. 4-position) alters steric bulk and electronic distribution, as observed in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (C₁₂H₈ClF₃N₂OS), which exhibits distinct crystallographic packing .
(c) Position 3 Substituents
- Methyl Carboxylate (Target Compound) : The ester group improves solubility in organic solvents and serves as a prodrug motif for carboxylic acid derivatives.
- Carboxylic Acid () : The free acid form (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) may exhibit higher polarity and ionizability, influencing bioavailability .
- Bis(trifluoromethyl)benzenecarboxylate () : The trifluoromethyl groups in ’s compound (C₂₆H₁₇ClF₆N₂O₂S, MW 570.93) enhance electronegativity and metabolic resistance compared to the target compound’s simpler methyl ester .
Physicochemical Properties
*Estimated using substituent contribution models.
Q & A
Basic: What synthetic routes are commonly employed to prepare methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate?
The compound is synthesized via multi-step protocols involving:
- Condensation reactions : Reacting 5-amino-pyrazole intermediates with electrophilic agents (e.g., acid chlorides or anhydrides) to introduce the (4-chlorophenyl)sulfanyl group .
- Cyano group introduction : Using KCN or cyanide donors under controlled pH conditions to avoid side reactions .
- Esterification : Methylation of the carboxylic acid precursor (if present) using dimethyl sulfate or methanol under acidic conditions .
Key characterization involves IR (C≡N stretch ~2200 cm⁻¹), ¹H-NMR (pyrazole proton signals at δ 6.5–8.5 ppm), and elemental analysis for purity validation .
Advanced: How can structural contradictions between spectral data and crystallographic results be resolved for this compound?
Discrepancies between NMR (e.g., unexpected splitting) and X-ray data (e.g., bond lengths) may arise due to:
- Conformational flexibility : Dynamic NMR can assess rotational barriers of the sulfanyl group .
- Crystallographic twinning : Use SHELXL to refine twinned data, adjusting the TWIN matrix and BASF parameters .
- Packing effects : Mercury’s void analysis can identify steric clashes influencing bond distortions . Cross-validate with DFT calculations (e.g., Gaussian) to compare experimental and theoretical geometries .
Basic: What pharmacological screening strategies are applicable for evaluating bioactivity?
- In vitro assays : Test cyclooxygenase (COX) inhibition using ELISA kits, given structural similarities to anti-inflammatory pyrazole derivatives .
- Dose-response profiling : Use IC₅₀ determination via MTT assays on macrophage cell lines (e.g., RAW 264.7) .
- Ulcerogenicity assessment : Compare gastric lesion incidence in rodent models against NSAIDs like indomethacin .
Advanced: How can structure-activity relationships (SAR) be optimized for enhanced target selectivity?
- Substituent variation : Replace the 4-cyano group with carboxamide or trifluoromethyl groups to modulate hydrophobicity (see analogs in ) .
- Molecular docking : Use AutoDock Vina to predict binding affinities toward COX-2 or carbonic anhydrase IX, leveraging crystallographic data from related pyrazoles .
- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., sulfanyl group as a hydrogen-bond acceptor) using Phase (Schrödinger) .
Basic: What crystallographic methods are recommended for determining its solid-state structure?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure solution : SHELXD for phase problem resolution via dual-space methods .
- Refinement : SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R1 < 0.05 and wR2 < 0.15 .
Advanced: How can packing patterns influence the compound’s stability and solubility?
- Hydrophobic interactions : Analyze π-stacking of phenyl rings using Mercury’s Materials Module .
- Hydrogen-bond networks : Identify S···H–C or N–H···O interactions stabilizing the lattice .
- Solvent-accessible voids : Calculate free volume with Mercury to predict amorphous/crystalline solubility differences .
Basic: What analytical techniques are critical for purity assessment?
- HPLC : Use a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm .
- Mass spectrometry : ESI-MS in positive mode to confirm [M+H]⁺ (expected m/z ~384) .
- Melting point : Compare experimental values (e.g., 160–165°C) to literature to detect impurities .
Advanced: How can synthetic byproducts be identified and minimized?
- LC-MS/MS : Detect intermediates like des-methyl esters or cyano-hydrolysis products .
- Reaction optimization : Use Design of Experiments (DoE) to vary temperature (reflux vs. RT) and catalyst loading (e.g., K₂CO₃) .
- Mechanistic studies : Monitor intermediates via in situ IR to identify side reactions (e.g., sulfoxide formation) .
Basic: What safety precautions are necessary during handling?
- Toxicity : Wear nitrile gloves and goggles; avoid inhalation (potential irritant per analog data) .
- Spill management : Neutralize with vermiculite, then dispose as hazardous waste .
- Storage : Keep in a desiccator at –20°C to prevent hydrolysis of the ester group .
Advanced: How can computational modeling guide polymorph screening?
- Crystal structure prediction (CSP) : Use USPEX or GRACE to rank energetically feasible polymorphs .
- Solvent selection : COSMO-RS predicts solubility in ethanol vs. DMSO for crystallization trials .
- Thermal analysis : Pair DSC with CSP-derived lattice energies to correlate melting points with packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
